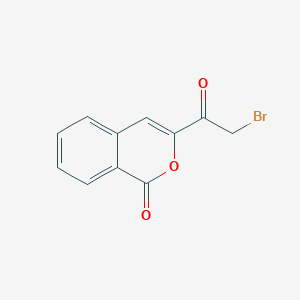
3-(2-bromoacetyl)-1H-isochromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoacetyl)-1H-isochromen-1-one, also known as 3-(Bromoacetyl)coumarin, can be synthesized via the bromination of 3-acetylcoumarin in chloroform .
Synthesis Analysis
Recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives have been emphasized. These compounds serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Molecular Structure Analysis
The molecular structure of 3-(2-bromoacetyl)-1H-isochromen-1-one is complex and forms the basis for the synthesis of various derivatives. It is used as a building block in the preparation of critical polyfunctionalized heterocyclic systems .Chemical Reactions Analysis
3-(2-bromoacetyl)-1H-isochromen-1-one is used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives . It is also used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-(2-bromoacetyl)-1H-isochromen-1-one serves as a valuable building block for synthesizing diverse heterocyclic compounds. Researchers have explored its reactivity with different reagents to yield novel derivatives. Notably, it has been employed in the synthesis of:
- Pyran Derivatives : Multicomponent reactions with aromatic aldehydes and malononitrile lead to pyran derivatives .
- Pyridine Derivatives : Chemical transformations involving 3-(2-bromoacetyl)-1H-isochromen-1-one have yielded pyridine-based structures .
Cytotoxicity Studies
Researchers have evaluated the in vitro anticancer activity of compounds derived from 3-(2-bromoacetyl)-1H-isochromen-1-one. These studies involved screening against various human cancer cell lines:
The IC50 values (concentration causing 50% reduction in cell growth) demonstrated significant cytotoxic effects for most compounds. Notably, compound 6d exhibited potent cytotoxic activity against NUGC (IC50 = 29 nM), comparable to the standard CHS 828 (IC50 = 25 nM) .
Other Potential Applications
While the literature primarily focuses on the above aspects, 3-(2-bromoacetyl)-1H-isochromen-1-one’s versatility suggests additional applications:
- Anti-Inflammatory Properties : Coumarins, including this compound, have shown anti-inflammatory potential .
- Antioxidant Activity : Benzopyran-2-ones, to which this compound belongs, may possess antioxidant properties .
- Antimicrobial and Anti-Tuberculosis Activities : Further investigations could explore these aspects .
Mohareb, R. M., & MegallyAbdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 20(6), 11535–11553. Read more
Wirkmechanismus
Target of Action
The primary target of 3-(2-bromoacetyl)-1H-isochromen-1-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
It is known to interact with its target, prostaglandin g/h synthase 1 . This interaction could potentially lead to changes in the synthesis of prostanoids .
Biochemical Pathways
The compound is involved in the prostanoid synthesis pathway by interacting with Prostaglandin G/H synthase 1
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It has been reported that compounds synthesized from 3-(2-bromoacetyl)-1h-isochromen-1-one exhibited significant cytotoxic effects . For instance, compound 6d showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 3-(2-bromoacetyl)-1H-isochromen-1-one could involve further exploration of its synthesis, chemistry, and applications. There is a need for more research on its biological and chemical applications since its discovery . Additionally, its use in the synthesis of polyfunctionalized biologically active heterocyclic compounds is a promising area of research .
Eigenschaften
IUPAC Name |
3-(2-bromoacetyl)isochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-6-9(13)10-5-7-3-1-2-4-8(7)11(14)15-10/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWEEJUWCHJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoacetyl)-1H-isochromen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)
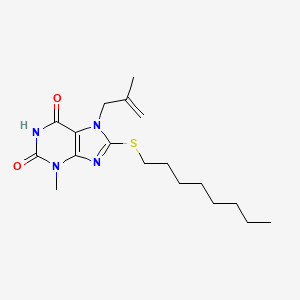
![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)
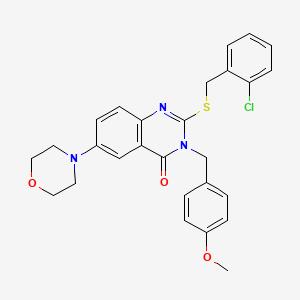
![9-Methyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2843868.png)
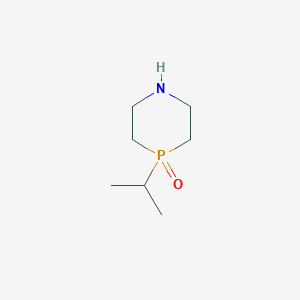
![3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine](/img/structure/B2843871.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)
![N-Ethyl-N-[2-[[1-(morpholine-4-carbonyl)cyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2843875.png)

![2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2843877.png)
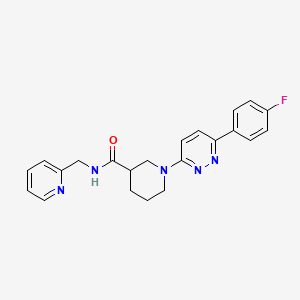
![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)